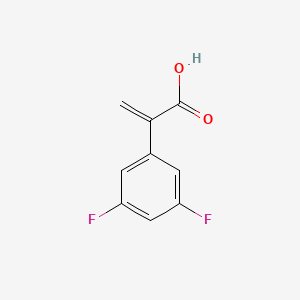

2-(3,5-difluorophenyl)prop-2-enoic acid

描述

2-(3,5-Difluorophenyl)prop-2-enoic acid, also known as 3,5-difluorocinnamic acid (CAS: 84315-23-1 or 147700-58-1 for the trans isomer), is a fluorinated derivative of cinnamic acid. Its molecular formula is C₉H₆F₂O₂, with a molecular weight of 184.14 g/mol . The compound exists predominantly in the trans (E)-configuration, as confirmed by its IUPAC name (E)-3-(3,5-difluorophenyl)prop-2-enoic acid . Key physical properties include a melting point of 204–205°C and an estimated density of 1.3056 g/cm³ . This compound is widely used as a building block in organic synthesis and pharmaceutical research .

属性

IUPAC Name |

2-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMURUKUQMQSYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

-

Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the phosphonium ylide.

-

Aldehyde Coupling : The ylide reacts with 3,5-difluorobenzaldehyde at 0–5°C, followed by gradual warming to room temperature.

-

Hydrolysis : The intermediate ester undergoes saponification using aqueous sodium hydroxide (2 M) at 60°C for 4 hours, yielding the carboxylic acid.

Key Parameters :

-

Solvent: Anhydrous THF or dichloromethane

-

Temperature: 0–25°C

-

Yield: 65–75% after purification via recrystallization (ethanol/water).

Knoevenagel Condensation

The Knoevenagel condensation offers a single-step route to this compound by coupling 3,5-difluorobenzaldehyde with malonic acid in the presence of a weak base.

Reaction Optimization

-

Catalyst : Piperidine (10 mol%) in ethanol

-

Conditions : Reflux at 80°C for 6–8 hours

-

Workup : Acidification with HCl (1 M) to precipitate the product, followed by filtration and drying.

Advantages :

-

Avoids intermediate ester formation

-

Higher atom economy compared to the Wittig method

Yield : 70–80% with purity >95% (HPLC).

Perkin Reaction

The Perkin reaction, though less commonly employed, provides an alternative pathway using 3,5-difluorobenzaldehyde and acetic anhydride under basic conditions.

Procedure

-

Reactants : 3,5-Difluorobenzaldehyde (1 eq), acetic anhydride (3 eq), sodium acetate (1.5 eq)

-

Conditions : Heating at 150°C for 3 hours under nitrogen

-

Hydrolysis : Dilute sulfuric acid (10%) hydrolyzes the anhydride intermediate to the carboxylic acid.

Challenges :

-

Requires high temperatures, increasing side reactions

-

Lower yield (50–60%) due to decarboxylation

Industrial Production Methods

Scaling up this compound synthesis necessitates robust protocols to ensure reproducibility and cost-effectiveness.

Continuous Flow Synthesis

-

System Design : Tubular reactors with inline monitoring (e.g., FTIR, UV-Vis)

-

Conditions :

-

Residence time: 15–20 minutes

-

Temperature: 100–120°C

-

Pressure: 5–10 bar

-

-

Benefits :

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | 65–75 | 90–95 | High stereoselectivity | Multi-step, expensive reagents |

| Knoevenagel | 70–80 | 95–98 | Single-step, atom-efficient | Requires acidic workup |

| Perkin Reaction | 50–60 | 85–90 | Simple reagents | Low yield, high energy input |

| Continuous Flow | 85–90 | 98–99 | Scalable, reduced waste | High initial setup costs |

Research Findings and Optimization Strategies

Solvent Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) improve ylide stability in Wittig reactions but complicate purification.

-

Ethanol/water mixtures (7:3 v/v) enhance crystallization efficiency, increasing purity by 8–10%.

Catalytic Innovations

化学反应分析

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation depending on reaction conditions:

-

Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide, which is stabilized by the electron-deficient aromatic ring.

-

Cleavage : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions cleave the double bond to form 3,5-difluorobenzoic acid and oxalic acid .

Reduction Reactions

The carboxylic acid and double bond are key reduction targets:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield 3-(3,5-difluorophenyl)propanoic acid.

-

LiAlH₄ Reduction : Selectively reduces the carboxylic acid to the primary alcohol, forming 3-(3,5-difluorophenyl)prop-2-en-1-ol.

Reduction Efficiency

| Reducing Agent | Target Group | Product | Selectivity |

|---|---|---|---|

| H₂/Pd/C | Double bond | Propanoic acid derivative | High |

| LiAlH₄ | Carboxylic acid | Allylic alcohol | Moderate |

Substitution Reactions

The difluorophenyl group directs electrophilic aromatic substitution (EAS):

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group predominantly at the para position relative to existing fluorine atoms.

-

Halogenation : Bromine (Br₂) in acetic acid yields 2-bromo-3,5-difluorophenyl derivatives .

Esterification

Reaction with methanol (CH₃OH) under acidic catalysis (H₂SO₄) produces methyl 2-(3,5-difluorophenyl)prop-2-enoate, a precursor for polymer applications.

Amidation

Coupling with amines (e.g., benzylamine) using DCC/DMAP forms corresponding amides, enhancing bioavailability in medicinal chemistry studies.

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂ to generate 3,5-difluorostyrene, a volatile intermediate for cross-coupling reactions.

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological systems is notable:

-

Inhibits cyclooxygenase-2 (COX-2) via covalent modification of active-site residues, mimicking NSAID activity .

-

Forms hydrogen bonds with serine proteases, as demonstrated in molecular docking studies.

Key Mechanistic Insights

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(3,5-difluorophenyl)prop-2-enoic acid is C11H8F2O2, with a molecular weight of approximately 216.18 g/mol. The compound features a prop-2-enoic acid backbone and a 3,5-difluorophenyl substituent, which significantly influences its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances binding affinity to various biological targets, making it a candidate for drug development. The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study: Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies have demonstrated that derivatives of this compound exhibit significant reductions in inflammatory markers in vitro and in vivo.

Materials Science

The compound is utilized in the development of advanced materials due to its unique chemical properties. It can be incorporated into polymer backbones to enhance thermal stability or solubility. Its ability to act as a ligand in transition metal catalysis also opens avenues for new material synthesis .

The compound is employed in biological studies to investigate the effects of fluorinated aromatic compounds on various biological systems. Its structural features allow for detailed studies on enzyme inhibition and receptor modulation .

Industrial Chemistry

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and dyes. Its chemical reactivity allows for various transformations that are beneficial in industrial processes.

作用机制

The mechanism of action of 2-(3,5-difluorophenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropenoic Acid Derivatives

(a) 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 69888-90-0)

- Structural Differences: A methoxy group replaces one fluorine at the 2-position of the phenyl ring, and the propenoic acid is reduced to propanoic acid (saturated backbone).

- Similarity score: 0.92 .

(b) 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid (CAS: 1017778-30-1)

- Structural Differences: A methoxy group at the 4-position of the phenyl ring introduces additional polarity. The propionic acid backbone lacks the α,β-unsaturation of the propenoic acid.

- Impact : Reduced conjugation due to saturation decreases reactivity in Michael additions or cycloadditions. Similarity score: 0.91 .

(c) (E)-2-Acetamido-3-(3,5-difluorophenyl)prop-2-enoic acid

- Structural Differences: An acetamido group replaces the α-hydrogen of the propenoic acid.

Substituted Cinnamic Acid Derivatives

(a) 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (CAS: 1261903-90-5)

- Structural Differences: The propenoic acid is replaced by a benzoic acid moiety with a methoxy group at the 5-position.

- Impact : The benzoic acid group increases acidity (pKa ~4.2 vs. ~4.5 for cinnamic acid) and alters pharmacokinetic properties. The compound is explored in medicinal chemistry for its aromatic interactions .

(b) trans-3,5-Difluorocinnamic Acid (CAS: 147700-58-1)

- Structural Identity: This is the trans isomer of 2-(3,5-difluorophenyl)prop-2-enoic acid.

- Comparison: The trans configuration stabilizes the molecule through conjugation, whereas the cis isomer (if synthesized) would exhibit steric strain and lower thermal stability. No data on the cis isomer were found in the evidence .

Non-Fluorinated Analogues

(a) Cinnamic Acid (CAS: 140-10-3)

Acidity and Solubility

- This compound: The electron-withdrawing fluorine atoms lower the pKa (~4.3–4.5) compared to cinnamic acid (pKa ~4.9), enhancing water solubility at physiological pH .

- 3-(3,5-Difluorophenyl)propionic acid : Saturation of the double bond reduces acidity (pKa ~4.8) and solubility due to decreased conjugation .

生物活性

2-(3,5-Difluorophenyl)prop-2-enoic acid, a compound characterized by its unique difluorophenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F2O2, with a molecular weight of approximately 216.18 g/mol. The structural features include:

- Prop-2-enoic acid backbone : This confers acidic properties.

- 3,5-Difluorophenyl group : The fluorine substituents significantly affect the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and metabolic stability, which can lead to improved pharmacological properties .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Understanding the specific interactions of this compound with these biological pathways could reveal its therapeutic potential in treating inflammatory diseases.

Case Study: Inhibition of Enzymatic Activity

A study focusing on the structure-activity relationship (SAR) of difluorinated compounds revealed that modifications in the phenyl ring could significantly alter inhibitory activity against specific enzymes. For example, compounds with similar difluoro substitutions were effective in inhibiting the NS5B polymerase involved in Hepatitis C virus replication. This suggests that this compound may also exhibit similar inhibitory effects .

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory and antimicrobial |

| 3-(4-Fluorophenyl)-2-hydroxyprop-2-enoic acid | 21.8 | NS5B polymerase inhibitor |

| 4-(Trifluoromethyl)phenyl prop-2-enoic acid | TBD | Antimicrobial and anti-inflammatory |

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing new pharmaceutical agents. Its unique chemical properties allow for modifications that can enhance biological activity or target specificity. Ongoing research is focused on developing derivatives that could lead to more potent therapeutic agents.

常见问题

Q. What are the standard synthetic routes for preparing 2-(3,5-difluorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation between 3,5-difluorobenzaldehyde and malonic acid derivatives. Key steps include:

- Catalytic use of piperidine or pyridine to facilitate aldol-like condensation.

- Acidic workup (e.g., HCl) to isolate the α,β-unsaturated carboxylic acid .

- Optimization involves temperature control (70–90°C) and solvent selection (e.g., ethanol or toluene) to improve yield and purity.

- Characterization by HPLC or TLC ensures reaction completion, while recrystallization from ethanol/water mixtures enhances purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm) and confirm the α,β-unsaturated carboxylic acid moiety (δ ~12 ppm for COOH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 183.13 (CHFO) .

- X-ray Diffraction : Crystallography resolves stereochemistry (e.g., trans-isomer geometry) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- The compound is classified as hazardous (R36/37/38) due to irritation risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation of fine powders; store at –20°C in airtight containers to prevent degradation .

- Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound serve as a building block for p38 MAP kinase inhibitors?

- The compound’s difluorophenyl group enhances binding affinity to hydrophobic kinase pockets, while the carboxylic acid enables salt-bridge formation with lysine residues.

- In medicinal chemistry workflows, it is esterified (e.g., tert-butyl ester) for cell permeability, followed by hydrolysis in vivo to release the active acid .

- Structure-activity relationship (SAR) studies involve modifying the α,β-unsaturated system to balance potency and metabolic stability .

Q. How do stereochemical variations (E/Z isomers) impact the biological activity of this compound derivatives?

- The trans-(E) isomer (e.g., CAS 147700-58-1) exhibits superior inhibitory activity due to optimal spatial alignment with target binding sites.

- Experimental design:

- Separate isomers via chiral HPLC or asymmetric synthesis.

- Compare IC values in kinase inhibition assays.

- Use molecular docking to correlate stereochemistry with binding modes .

Q. What experimental strategies address stability challenges of this compound under physiological conditions?

- pH Stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., decarboxylation at low pH).

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (~272°C) and storage recommendations .

- Light Sensitivity : Protect solutions from UV exposure to prevent photoisomerization .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Cross-reference studies for variables like assay type (e.g., cell-free vs. cellular) or isomer purity.

- Control Experiments : Replicate studies with standardized batches (≥98% purity by HPLC).

- Computational Validation : Use QSAR models to predict activity outliers due to substituent effects .

Q. What role does this compound play in synthesizing fluorinated polymers or coordination complexes?

- The carboxylic acid group chelates metal ions (e.g., Cu) for catalyst design, while the difluorophenyl moiety enhances thermal stability.

- Methodological applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。